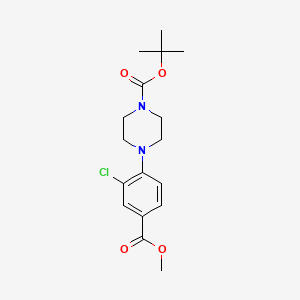

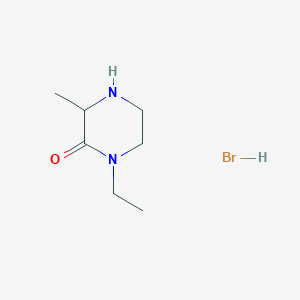

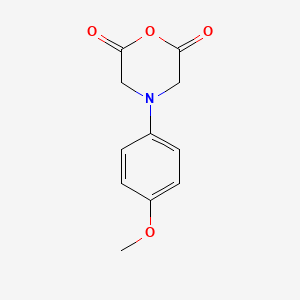

![molecular formula C10H18N4 B1453094 3-[(dimetil-1H-1,2,4-triazol-1-il)metil]piperidina CAS No. 1248960-54-4](/img/structure/B1453094.png)

3-[(dimetil-1H-1,2,4-triazol-1-il)metil]piperidina

Descripción general

Descripción

The compound “3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are important structural moieties of many pharmaceutical drugs . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, a highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., where triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .Molecular Structure Analysis

The structures of 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

1,2,4-triazole derivatives have been evaluated for their cytotoxic activities against various human cancer cell lines . Compounds showed promising cytotoxic activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary. For instance, one of the derivatives, 4-triphenyl-3-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10f), has a melting point of 185–188 °C .Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly impact the action of similar compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine has several advantages for lab experiments. It is a highly selective ligand for the dopamine D3 receptor, which makes it a useful tool for studying the function of this receptor. 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine has also been found to have a neuroprotective effect, which makes it a useful tool for studying the mechanisms of neuroprotection. However, 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine has some limitations for lab experiments. It has a relatively short half-life, which can limit its usefulness in some experiments. 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine can also be toxic at high concentrations, which can limit its usefulness in cell culture experiments.

Direcciones Futuras

There are several future directions for research on 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine. One direction is to study the structure-activity relationship of 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine and its analogs to identify more potent and selective ligands for the dopamine D3 receptor. Another direction is to study the mechanisms of neuroprotection by 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine and its potential therapeutic applications in neurodegenerative diseases. Another direction is to study the effects of 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine on cytochrome P450 enzymes and its potential use as a tool for studying drug metabolism and drug-drug interactions.

Aplicaciones Científicas De Investigación

Regulación del crecimiento de las plantas

El compuesto se ha sintetizado e investigado por su actividad reguladora del crecimiento de las plantas . Ha mostrado resultados prometedores en la promoción de la longitud de la raíz no solo para la judía mungo, sino también para el trigo . El compuesto cambia el nivel de hormonas endógenas en las raíces de la judía mungo, siendo el efecto más obvio el aumento del ácido indol-3-acético (IAA), que fue 4.9 veces mayor que el del control en la hora 96 después del tratamiento . Esto sugiere que el compuesto podría aplicarse como un nuevo agroquímico, funcionando como un estimulante del crecimiento de las raíces .

Actividad anticancerígena

Los derivados de triazol, incluido "3-[(dimetil-1H-1,2,4-triazol-1-il)metil]piperidina", se ha encontrado que poseen prometedoras actividades anticancerígenas . Por ejemplo, ciertas triazoloquinazolinas han mostrado alta citotoxicidad contra las células de carcinoma Hep-G2 y colon HCT-116 . Esto sugiere aplicaciones potenciales del compuesto en el campo de la oncología.

Safety and Hazards

Propiedades

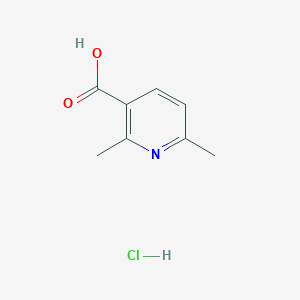

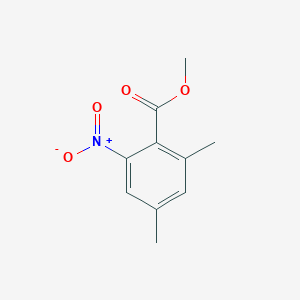

IUPAC Name |

3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-8-12-9(2)14(13-8)7-10-4-3-5-11-6-10/h10-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUYVQZAPFNGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

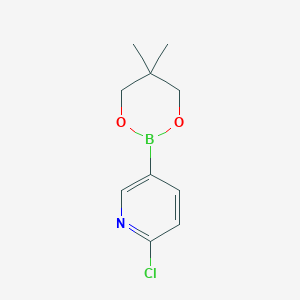

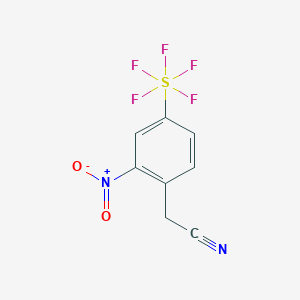

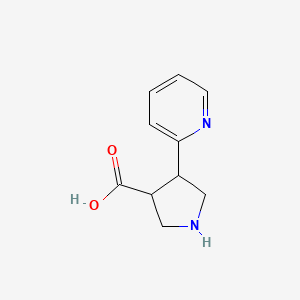

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.